2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
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Overview
Description
2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride.
Chlorination: The chlorination of the benzene ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the thiazole ring.
Hydrolysis Products: Corresponding amines and sulfonic acids.
Scientific Research Applications
2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: It can be incorporated into polymers or used as a precursor for advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylbenzenesulfonamide
- N-(2-methyl-1,3-thiazol-5-yl)methylbenzenesulfonamide
- 5-chloro-2-methylthiazole
Uniqueness
2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the sulfonamide group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S2/c1-9-4-5-12(14)13(6-9)20(17,18)16(3)8-11-7-15-10(2)19-11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJVKQAXYGEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)CC2=CN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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